molecular formula C9H8BrNOS B8700626 2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile

2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile

Cat. No.: B8700626
M. Wt: 258.14 g/mol
InChI Key: RQOKCCIIZAFMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile is a chemical compound that belongs to the class of heterocyclic compounds containing a thiophene ring substituted with a bromine atom

Properties

Molecular Formula

C9H8BrNOS

Molecular Weight

258.14 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile

InChI

InChI=1S/C9H8BrNOS/c10-7-3-8(13-5-7)9-6(4-11)1-2-12-9/h3,5-6,9H,1-2H2

InChI Key

RQOKCCIIZAFMPK-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1C#N)C2=CC(=CS2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Chemical Reactions Analysis

2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives synthesized from this compound .

Comparison with Similar Compounds

2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile can be compared with other similar compounds such as:

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